3'-(1,3-Dioxolan-2-YL)-2-methylbenzophenone
Overview
Description
3’-(1,3-Dioxolan-2-YL)-2-methylbenzophenone is an organic compound featuring a benzophenone core substituted with a 1,3-dioxolane ring and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-(1,3-Dioxolan-2-YL)-2-methylbenzophenone typically involves the acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst. A common method employs toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride and tetrabutylammonium tribromide can also be used under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale acetalization processes with efficient water removal techniques. The use of molecular sieves or orthoesters can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3’-(1,3-Dioxolan-2-YL)-2-methylbenzophenone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like KMnO4 or OsO4.
Reduction: Employing reducing agents such as LiAlH4 or NaBH4.
Substitution: Reacting with nucleophiles like RMgX or RLi.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Grignard reagents (RMgX) in dry ether or organolithium reagents (RLi) in hexane.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
3’-(1,3-Dioxolan-2-YL)-2-methylbenzophenone finds applications in various scientific research fields:
Mechanism of Action
The mechanism of action of 3’-(1,3-Dioxolan-2-YL)-2-methylbenzophenone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a ligand binding to receptors or enzymes, thereby modulating their activity. The dioxolane ring can provide stability and specificity in these interactions, enhancing the compound’s efficacy in various applications .
Comparison with Similar Compounds
1,3-Dioxane: Similar in structure but with a six-membered ring instead of a five-membered dioxolane ring.
Tetrahydrofuran (THF): Related by the replacement of a methylene group with an oxygen atom.
Uniqueness: 3’-(1,3-Dioxolan-2-YL)-2-methylbenzophenone is unique due to its combination of a benzophenone core with a 1,3-dioxolane ring, providing distinct chemical reactivity and stability compared to its analogs .
Biological Activity
3'-(1,3-Dioxolan-2-YL)-2-methylbenzophenone is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and materials science. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzophenone structure substituted with a 1,3-dioxolane moiety. The presence of the dioxolane ring is significant as it often enhances the compound's solubility and biological interactions.
Antimicrobial Properties
Research indicates that compounds containing the 1,3-dioxolane structure exhibit notable antibacterial and antifungal activities. A study synthesized various 1,3-dioxolanes and tested their efficacy against different bacterial strains and fungi:
Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |
---|---|---|
Compound 1 | 625 - 1250 against S. aureus | Active against C. albicans |
Compound 2 | Significant against S. epidermidis | Active against C. albicans |
Compound 4 | Perfect activity against P. aeruginosa | Not tested |
These results suggest that the dioxolane derivatives can serve as potential leads in antibiotic development due to their broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as fungi .
The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with specific molecular targets, such as enzymes involved in metabolic pathways. For example, the dioxolane moiety may facilitate binding to target proteins through hydrogen bonding and hydrophobic interactions, enhancing the compound's efficacy .
Synthesis and Testing
A series of studies have synthesized various dioxolane derivatives to evaluate their biological activity. In one notable study, compounds were assessed for their ability to inhibit tyrosinase, an enzyme critical in melanin production:
- Inhibition Assays : Compounds were tested on B16F10 melanoma cells for their ability to inhibit cellular tyrosinase activity.
- Results : Certain analogs demonstrated IC50 values significantly lower than those of standard inhibitors like kojic acid, indicating a potent inhibitory effect on melanin synthesis .
Toxicity Evaluation
The safety profile of these compounds was also assessed in vitro. While some derivatives exhibited cytotoxic effects at higher concentrations, others maintained cell viability at therapeutic levels, suggesting a favorable safety margin for potential therapeutic use .
Properties
IUPAC Name |
[3-(1,3-dioxolan-2-yl)phenyl]-(2-methylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-12-5-2-3-8-15(12)16(18)13-6-4-7-14(11-13)17-19-9-10-20-17/h2-8,11,17H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMSYXBOBFTYBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=CC(=C2)C3OCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645043 | |
Record name | [3-(1,3-Dioxolan-2-yl)phenyl](2-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-81-9 | |
Record name | [3-(1,3-Dioxolan-2-yl)phenyl](2-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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